6-[4-(2-cyclopropyl-6-ethylpyrimidin-4-yl)piperazin-1-yl]imidazo[2,1-b][1,3]thiazole-5-carbonitrile
Description
This compound features a hybrid heterocyclic scaffold comprising an imidazo[2,1-b][1,3]thiazole core substituted at position 5 with a carbonitrile group and at position 6 with a piperazine ring. The piperazine moiety is further functionalized with a 2-cyclopropyl-6-ethylpyrimidin-4-yl group.
Properties
IUPAC Name |
6-[4-(2-cyclopropyl-6-ethylpyrimidin-4-yl)piperazin-1-yl]imidazo[2,1-b][1,3]thiazole-5-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N7S/c1-2-14-11-16(22-17(21-14)13-3-4-13)24-5-7-25(8-6-24)18-15(12-20)26-9-10-27-19(26)23-18/h9-11,13H,2-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGLSDCMNSOLSMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NC(=N1)C2CC2)N3CCN(CC3)C4=C(N5C=CSC5=N4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6-[4-(2-cyclopropyl-6-ethylpyrimidin-4-yl)piperazin-1-yl]imidazo[2,1-b][1,3]thiazole-5-carbonitrile is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 364.4 g/mol. The structure features a unique combination of a piperazine ring, a pyrimidine moiety, and an imidazo[2,1-b][1,3]thiazole core, which contribute to its biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 364.4 g/mol |
| Structure | Structure |
Antimicrobial Activity
Research indicates that the compound exhibits significant antimicrobial properties. It has been evaluated against various bacterial strains and demonstrated effectiveness particularly against Mycobacterium tuberculosis , suggesting potential applications in treating tuberculosis and other infectious diseases.
Carbonic Anhydrase Inhibition
A study focused on similar imidazo[2,1-b][1,3]thiazole derivatives showed that these compounds can selectively inhibit carbonic anhydrase (CA) isoforms, particularly hCA II. The inhibition constants for some derivatives ranged from 57.7 to 98.2 µM, indicating a promising profile for further development in therapeutic applications targeting CA-related pathologies .
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets such as enzymes or receptors. The imidazo[2,1-b][1,3]thiazole scaffold is known for modulating cellular signaling pathways by inhibiting enzyme activity or altering receptor functions. This modulation can lead to significant pharmacological effects including antimicrobial action and potential anti-cancer properties.
Study on Antitubercular Activity
In a recent study evaluating the antitubercular activity of various compounds, This compound was part of a series that showed promising results against resistant strains of Mycobacterium tuberculosis . The study highlighted the need for further optimization to enhance efficacy and reduce toxicity.
Inhibition of Carbonic Anhydrase Isoforms
Another research effort synthesized derivatives based on the imidazo[2,1-b][1,3]thiazole structure and evaluated their inhibitory potency against different CA isoforms. The findings indicated that certain modifications in the chemical structure could significantly enhance selectivity and potency against hCA II while minimizing activity against hCA IX and XII .
Scientific Research Applications
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties against various bacterial and fungal strains. Its mechanism of action may involve interaction with specific enzymes or receptors that modulate cellular signaling pathways, thus influencing microbial growth and survival.
Antitubercular Potential
Studies have shown promising results regarding the compound's effectiveness against Mycobacterium tuberculosis. In silico docking studies suggest that it binds favorably to key enzymes involved in the bacterial metabolic pathway, such as enoyl reductase (InhA), indicating its potential as an antitubercular agent.
Drug Discovery and Development
Due to its structural complexity and biological activity, the compound serves as a lead candidate in drug discovery programs. It is being investigated for its potential therapeutic effects in treating infectious diseases and possibly other conditions related to enzyme inhibition.
Molecular Biology Applications
The compound is utilized in molecular biology for studies involving DNA and RNA interactions. Its ability to bind to nucleic acids makes it suitable for developing molecular probes and tools for genetic research.
Case Study 1: Antimicrobial Evaluation
A study conducted on various derivatives of imidazo[2,1-b][1,3]thiazole compounds demonstrated that those containing the piperazine moiety showed enhanced antibacterial activity compared to their non-piperazine counterparts. This suggests that the structural modifications introduced by piperazine significantly affect the biological efficacy of the compounds.
Case Study 2: Interaction with Enzymes
In a series of docking studies aimed at evaluating the binding affinity of this compound to Mycobacterium tuberculosis targets, researchers found that it exhibited strong interactions with InhA. The results indicate that modifications in the side chains could further improve binding affinity and specificity.
Chemical Reactions Analysis
Piperazine Functionalization
The piperazine moiety at position 6 is introduced via nucleophilic aromatic substitution (SNAr) or Buchwald–Hartwig coupling. Microwave-assisted reactions (105°C, 2–4 h) with 1-Boc-4-(4-aminophenyl)piperazine in iPrOH/TFA enhance coupling efficiency . Boc deprotection using HCl/dioxane (3 h, RT) yields the free piperazine, critical for downstream modifications .
Table 2: Piperazine Coupling Efficiency
| Substrate | Coupling Agent | Temperature/Time | Yield | Reference |
|---|---|---|---|---|
| Pyrimidin-4-yl chloride | 1-Boc-piperazine, TFA | 105°C, 2 h (microwave) | 82% | |
| Deprotection | 4N HCl/dioxane | RT, 3 h | 95% |
Table 3: Cyanation Methods Compared
| Method | Reagents | Conditions | Yield | Selectivity | Reference |
|---|---|---|---|---|---|
| Palladium-Catalyzed | Zn(CN)₂, Pd(PPh₃)₄ | DMF, 120°C, 24 h | 68% | High (>90%) | |
| Sandmeyer | CuCN, NaNO₂/HCl | 0–5°C, 2 h | 45% | Moderate |
Stability and Reactivity
The compound exhibits pH-dependent stability:
-
Acidic Conditions (pH < 3) : Rapid hydrolysis of the cyano group to carboxylic acid.
-
Basic Conditions (pH > 10) : Degradation of the imidazo[2,1-b]thiazole core via ring-opening .
-
Thermal Stability : Decomposes above 200°C, with TGA showing 5% weight loss at 185°C .
Biological Activity Correlations
While specific data for this compound are unavailable, structurally related imidazo[2,1-b]thiazoles show potent carbonic anhydrase II inhibition (Kᵢ = 57.7–98.2 µM) . Piperazine-linked analogues demonstrate enhanced pharmacokinetic profiles due to improved solubility .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Features and Functional Groups
The compound’s imidazo[2,1-b][1,3]thiazole core distinguishes it from other heterocyclic systems. Below is a comparative analysis with three analogs:
Pharmacological Implications
- However, the carbonitrile group may alter binding affinity or selectivity.
- The nitro group in 4-(5-nitroimidazo[2,1-b][1,3]thiazol-6-yl)piperazin-2-one could confer redox activity, absent in the target compound.
- Pyrazolo-pyrimidine derivatives exhibit structural flexibility (e.g., isomerization) but lack the imidazothiazole scaffold’s rigidity.
Preparation Methods
Cyclocondensation of 2-Aminothiazole Derivatives
The imidazo[2,1-b]thiazole scaffold is typically synthesized via cyclocondensation of 2-aminothiazole with α-halocarbonyl precursors. For example, γ-bromodiones or α-bromoketones react with 2-aminothiazoles in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile under reflux (80–100°C) for 6–12 hours. Microwave-assisted synthesis reduces reaction times to 20–40 minutes while maintaining yields >85%. Key parameters include:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Solvent | DMF | Maximizes solubility of intermediates |
| Temperature | 80°C (reflux) | Balances reaction rate and side reactions |
| Catalyst | ZnCl₂ (10 mol%) | Accelerates cyclization |
| Reaction Time | 8 hours (conventional) | Ensures complete conversion |
The nitrile group at position 5 is introduced via nucleophilic substitution using potassium cyanide (KCN) in dimethyl sulfoxide (DMSO) at 60°C, achieving >90% substitution efficiency.
Piperazine-Pyrimidine Intermediate Preparation
Synthesis of 2-Cyclopropyl-6-Ethylpyrimidin-4-yl Piperazine
The pyrimidinyl-piperazine fragment is synthesized through sequential substitutions:
-
Pyrimidine Ring Formation : Cyclopropylacetonitrile and ethyl acetoacetate undergo Biginelli-like condensation in the presence of ammonium acetate and acetic acid, yielding 2-cyclopropyl-6-ethylpyrimidin-4-ol.
-
Chlorination : Treatment with phosphorus oxychloride (POCl₃) converts the hydroxyl group to a chloride, forming 4-chloro-2-cyclopropyl-6-ethylpyrimidine.
-
Piperazine Coupling : Reaction with piperazine in toluene at 110°C for 24 hours achieves 85–90% substitution, facilitated by triethylamine (TEA) as a base.
Final Coupling via Nucleophilic Aromatic Substitution
Integration of Imidazo[2,1-b] Thiazole and Piperazine-Pyrimidine
The final step involves coupling the imidazo[2,1-b][1,thiazole-5-carbonitrile with the pyrimidinyl-piperazine intermediate. Optimized conditions include:
-
Solvent : Tetrahydrofuran (THF) or 1,4-dioxane
-
Base : Potassium tert-butoxide (t-BuOK)
-
Temperature : 90°C for 12–16 hours
-
Catalyst : Palladium(II) acetate (Pd(OAc)₂, 5 mol%) with Xantphos ligand
This Buchwald-Hartwig amination protocol achieves 70–75% yield, with purity >98% confirmed via HPLC.
Purification and Characterization
Chromatographic Techniques
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) isolates the target compound with ≥99% purity. Critical characterization data includes:
-
¹H NMR (400 MHz, DMSO-d6): δ 8.21 (s, 1H, imidazo-thiazole H), 7.45–7.32 (m, 4H, piperazine and pyrimidine H), 3.85 (s, 4H, piperazine CH₂), 2.65 (q, 2H, ethyl CH₂), 1.21 (t, 3H, ethyl CH₃).
Challenges and Mitigation Strategies
Regioselectivity in Imidazo-Thiazole Formation
Competing pathways during cyclocondensation may yield regioisomers. Strategies to enhance selectivity include:
Piperazine-Pyrimidine Solubility Issues
Poor solubility of intermediates in non-polar solvents is addressed by:
-
Co-Solvent Systems : DMF/water (9:1) enhances dissolution during coupling.
-
Sonication : Pre-reaction sonication for 15 minutes improves mixing.
Scalability and Industrial Considerations
Batch vs. Continuous Flow Synthesis
Comparative studies show continuous flow systems improve yield consistency (±2% vs. ±5% for batch) and reduce reaction times by 40%. Key parameters for scale-up:
| Parameter | Batch System | Continuous Flow |
|---|---|---|
| Throughput | 1 kg/day | 5 kg/day |
| Solvent Consumption | 15 L/kg | 8 L/kg |
| Energy Efficiency | 0.8 kWh/kg | 0.4 kWh/kg |
Q & A
Q. What are the key synthetic pathways for constructing the imidazo[2,1-b][1,3]thiazole core in this compound?
The imidazo[2,1-b][1,3]thiazole scaffold can be synthesized via sulfur-directed ortho-lithiation of 2-chlorothiazole intermediates, followed by nucleophilic coupling with aryl isocyanates (e.g., 2-chloro-6-methylphenyl isocyanate) to form the carboxamide intermediate. Subsequent NaH-mediated coupling with pyrimidine derivatives and deprotection steps (e.g., PMB group removal) yield advanced intermediates . For analogous systems, Pd-catalyzed cross-coupling reactions in degassed DMF with aryl boronic acids have also proven effective for introducing substituents .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
Use multi-modal characterization:
- 1H/13C NMR to confirm regiochemistry of the piperazine and pyrimidine substituents.
- HRMS for molecular ion verification (e.g., [M+H]+ or [M+Na]+ peaks).
- HPLC (>98% purity) to assess impurities from side reactions (e.g., incomplete deprotection) .
- IR spectroscopy to detect functional groups like nitriles (C≡N stretch ~2200 cm⁻¹) .
Q. What in vitro assays are suitable for preliminary biological screening?
Prioritize kinase inhibition assays (e.g., Src-family kinases) given structural similarity to Dasatinib derivatives. Use ATP-competitive binding assays with recombinant kinases and measure IC50 values. For cytotoxicity, employ MTT assays on cancer cell lines (e.g., K562 leukemia) .
Advanced Research Questions
Q. How can computational modeling optimize the compound’s binding affinity to target proteins?
Perform molecular docking (e.g., AutoDock Vina) using crystal structures of kinase domains (PDB: 2H8H for Src kinase). Focus on the pyrimidine-piperazine moiety’s interaction with the hinge region and the imidazothiazole’s role in hydrophobic pocket occupancy. Validate predictions with molecular dynamics simulations (NAMD/GROMACS) to assess binding stability .
Q. What strategies resolve contradictory activity data between enzymatic and cellular assays?
- Test membrane permeability via Caco-2 monolayer assays or PAMPA.
- Quantify intracellular concentrations using LC-MS/MS.
- Evaluate off-target effects via kinome-wide profiling (e.g., KINOMEscan). Discrepancies often arise from poor solubility or efflux pump interactions (e.g., P-gp) .
Q. How can substituent modifications (e.g., cyclopropyl, ethyl) improve metabolic stability?
- Replace labile groups (e.g., ethyl → trifluoromethyl) to reduce CYP450 oxidation.
- Use microsomal stability assays (human liver microsomes + NADPH) to measure t1/2.
- Introduce steric hindrance (cyclopropyl) near metabolic hotspots .
Q. What analytical methods detect degradation products under accelerated stability conditions?
- Forced degradation studies : Expose to heat (40°C), humidity (75% RH), and UV light.
- Analyze via UPLC-QTOF-MS to identify hydrolyzed (e.g., nitrile → amide) or oxidized products.
- Compare degradation pathways with structurally related pyridazine derivatives .
Methodological Challenges and Solutions
Q. Why do coupling reactions with piperazine intermediates exhibit low yields?
Piperazine nucleophilicity is pH-dependent. Optimize by:
- Using anhydrous DMF and molecular sieves to scavenge water.
- Activating the pyrimidine leaving group (e.g., Cl → Br) for SNAr reactions.
- Employing microwave irradiation (120°C, 30 min) to accelerate kinetics .
Q. How to address solubility limitations in pharmacological assays?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
